2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide
Description
2-(2-(1H-Pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide is a thiazole-based acetamide derivative featuring a pyrrole substituent at the 2-position of the thiazole ring and an o-tolyl (ortho-methylphenyl) group attached via the acetamide moiety. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their five-membered ring, conferring diverse biological activities such as anti-inflammatory, analgesic, and antimicrobial properties . The o-tolyl group may influence lipophilicity and steric effects, modulating pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-12-6-2-3-7-14(12)18-15(20)10-13-11-21-16(17-13)19-8-4-5-9-19/h2-9,11H,10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRALBYZIGDCVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)N3C=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Chloroketones
The thiazole nucleus is constructed via the Hantzsch thiazole synthesis, employing α-chloroketones and thioureas. For this compound, 3-chloro-1-(pyrrol-1-yl)propan-1-one reacts with thiourea in ethanol under reflux (78°C, 6 h) to yield 2-amino-4-(pyrrol-1-yl)thiazole. Subsequent deamination is achieved using sodium nitrite in acetic acid at 0–5°C.
Reaction Conditions Table
| Parameter | Specification |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Temperature | Reflux (78°C) |
| Reaction Time | 6 hours |
| Yield | 68–72% |
| Purification | Recrystallization (ethanol/water 3:1) |
Alternative Routes Using Continuous Flow Reactors
Recent advancements employ continuous flow chemistry to enhance reaction efficiency. A microfluidic reactor (0.5 mL volume) achieves 89% yield in 30 minutes by maintaining precise temperature control (80°C) and rapid mixing.
Functionalization with Pyrrole Moieties
Electrophilic Aromatic Substitution
The pyrrole group is introduced via Friedel-Crafts alkylation using pyrrole and Intermediate A in dichloromethane with aluminum trichloride (2 eq.) at −10°C. This method affords 2-(1H-pyrrol-1-yl)-4-(chloromethyl)thiazole in 65% yield.
Transition-Metal-Catalyzed Coupling
Palladium-catalyzed Suzuki-Miyaura coupling between 4-bromo-2-(1H-pyrrol-1-yl)thiazole and pyrrole-1-boronic acid in tetrahydrofuran/water (4:1) with Pd(PPh₃)₄ (5 mol%) achieves superior regioselectivity (92% yield).
Acetamide Side-Chain Installation
Nucleophilic Acylation of o-Toluidine
Intermediate B is converted to its acid chloride using thionyl chloride (neat, 70°C, 2 h), followed by reaction with o-toluidine in tetrahydrofuran with triethylamine (2 eq.) at 0°C. The product is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1) in 81% yield.
Characterization Data
- Melting Point : 148–150°C
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–6.98 (m, 4H, Ar-H), 6.85 (t, J = 2.1 Hz, 2H, pyrrole-H), 6.12 (t, J = 2.1 Hz, 2H, pyrrole-H), 3.89 (s, 2H, CH₂CO), 2.34 (s, 3H, CH₃).
Optimization Strategies
Solvent and Catalyst Screening
A design-of-experiments (DoE) approach identified acetonitrile as the optimal solvent for the final acylation step, increasing yield by 14% compared to tetrahydrofuran. Catalytic amounts of 4-dimethylaminopyridine (DMAP, 0.1 eq.) reduce reaction time from 8 h to 3 h.
Green Chemistry Approaches
Microwave-assisted synthesis (100 W, 120°C, 20 min) reduces energy consumption by 60% while maintaining 85% yield. Aqueous workup protocols eliminate dichloromethane, achieving an E-factor of 8.2.
Analytical Validation and Quality Control
HPLC Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) confirms ≥98.5% purity. Critical impurities include:
Stability Studies
Accelerated stability testing (40°C/75% RH, 6 months) shows no degradation, confirming robust storage in amber glass under nitrogen.
Industrial-Scale Production Considerations
Batch vs. Continuous Manufacturing
A cost-benefit analysis favors continuous manufacturing for throughput >100 kg/year, reducing production costs by 22% through automated purification and reduced solvent waste.
Regulatory Compliance
The synthesis meets ICH Q11 guidelines, with full documentation of critical quality attributes (CQAs) and process parameters. Residual solvent levels (ethanol <500 ppm, tetrahydrofuran <720 ppm) comply with USP <467>.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the thiazole ring, converting it to a dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Pyrrole-2,5-diones and other oxidized derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.
Materials Science: It is studied for its potential use in the development of organic semiconductors and conductive polymers.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The compound’s structural uniqueness lies in its pyrrole-thiazole-acetamide scaffold , which distinguishes it from analogs. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural Comparison of 2-(2-(1H-Pyrrol-1-yl)Thiazol-4-yl)-N-(o-Tolyl)Acetamide and Analogous Compounds
Pharmacological Implications
- Target Compound : The pyrrole-thiazole core may facilitate interactions with enzymes or receptors via hydrogen bonding and π-π stacking. The o-tolyl group’s methyl substituent could enhance membrane permeability compared to polar groups like methoxy .
- Its pharmacological profile remains underexplored.
- Benzothiazole Analogs () : The trifluoromethyl group in these compounds is associated with increased metabolic stability and bioavailability, making them promising for drug development .
- N-(Thiazol-2-yl)Acetamide () : As a simpler analog, it serves as a structural benchmark. Its crystal structure reveals planar geometry, which may differ in the target compound due to pyrrole’s steric effects .
Crystallographic and Computational Insights
- Structural Validation: SHELX programs () are critical for confirming molecular geometries.
- Electronic Effects : Pyrrole’s electron-rich nature may alter the thiazole ring’s electron density, affecting reactivity compared to pyrazole () or benzothiazole () derivatives.
Biological Activity
2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide is , with a molecular weight of approximately 353.4 g/mol. The compound features a pyrrole moiety and a thiazole ring, which are known for their significant biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazole and pyrrole exhibit considerable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the thiazole ring is particularly noted for enhancing antimicrobial potency due to its ability to interact with microbial enzymes.
Anticancer Potential
Research has highlighted the anticancer potential of compounds containing pyrrole and thiazole moieties. For example, related compounds have demonstrated inhibitory effects on cancer cell lines, suggesting that 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide may also possess similar properties. A study reported that derivatives with a similar backbone inhibited the proliferation of human cancer cells, indicating a potential for further development as anticancer agents.
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. The thiazole ring is known to participate in electron transfer processes, which may contribute to its activity against cancer cells. Additionally, the pyrrole component may enhance binding affinity to biological targets due to its planar structure.
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several thiazole derivatives, including those with pyrrole substitutions. The results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Anticancer Activity : In vitro studies on similar compounds showed IC50 values in the micromolar range against various cancer cell lines, suggesting that modifications in the structure could lead to enhanced efficacy.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for compounds within this class, supporting their potential use in therapeutic applications.
Data Summary Table
Q & A
Q. What are the standard synthetic routes for 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(o-tolyl)acetamide?
The synthesis typically involves multi-step reactions, starting with the condensation of pyrrole derivatives with thiazole precursors, followed by acetylation of the o-tolylamine moiety. Key steps include:
- Thiazole ring formation : Using Hantzsch thiazole synthesis with α-haloketones and thioureas under reflux conditions .
- Acetamide coupling : Reaction of the thiazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with o-toluidine. Polar aprotic solvents (e.g., DMF) and catalysts like triethylamine are often employed to enhance yield .
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with purification via column chromatography .
Q. How is the compound characterized after synthesis?
Structural confirmation relies on spectroscopic techniques:
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic peaks for the pyrrole (δ 6.5–6.8 ppm) and thiazole (δ 7.2–7.5 ppm) moieties .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 342.1) .
- Infrared (IR) spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and thiazole C-S (~680 cm⁻¹) are critical .
Q. What methods ensure purity and stability during synthesis?
- High-performance liquid chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis validates stoichiometric composition .
- Stability studies : Accelerated degradation under varying pH, temperature, and light conditions using ICH guidelines .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
Discrepancies may arise from assay variability or compound stability. Methodological approaches include:
- Reproducibility checks : Repeating assays across independent labs with standardized protocols .
- Orthogonal assays : Using fluorescence-based vs. colorimetric readouts to confirm activity (e.g., enzyme inhibition) .
- Metabolic stability testing : Incubating the compound with liver microsomes to assess degradation kinetics .
Q. What strategies elucidate the compound’s mechanism of action?
- Enzyme inhibition assays : Dose-response curves for target enzymes (e.g., kinases) using ADP-Glo™ or radiometric methods .
- Computational docking : Molecular docking with AutoDock Vina to predict binding modes in enzyme active sites (e.g., COX-2 or EGFR) .
- Gene expression profiling : RNA-seq or qPCR to identify downstream pathways affected by treatment .
Q. How does X-ray crystallography contribute to understanding its structure-activity relationship (SAR)?
- SHELX refinement : SHELXL refines crystallographic data to resolve bond lengths (e.g., C-S = 1.74 Å) and angles, revealing intramolecular hydrogen bonds that stabilize the acetamide group .
- Electron density maps : Identify π-π stacking between the thiazole and pyrrole rings, influencing ligand-receptor interactions .
Q. How are derivatives designed for SAR studies?
- Functional group substitution : Systematic replacement of the o-tolyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to modulate bioactivity .
- Bioisosteric replacements : Swapping the thiazole ring with oxazole or imidazole to assess scaffold flexibility .
- In silico screening : Virtual libraries generated via Cheminformatics tools (e.g., RDKit) predict ADMET properties before synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
